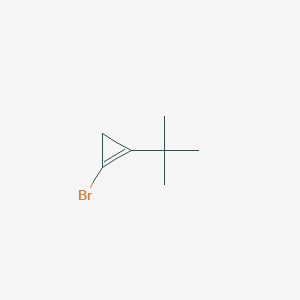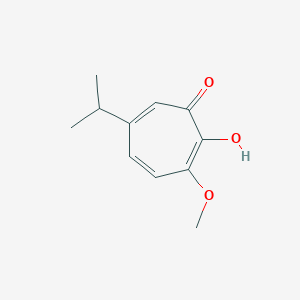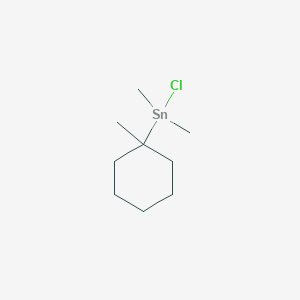
Chloro(dimethyl)(1-methylcyclohexyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)(1-methylcyclohexyl)stannane is an organotin compound with the molecular formula C9H22ClSn. It is a derivative of stannane, where the tin atom is bonded to a chlorine atom, two methyl groups, and a 1-methylcyclohexyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(1-methylcyclohexyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethyltin dichloride with 1-methylcyclohexylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)(1-methylcyclohexyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organotin compounds.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and leading to different organotin species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can oxidize the tin center.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other reducing agents can reduce the tin center.
Major Products Formed
Substituted Organotin Compounds: Formed through substitution reactions.
Oxidized or Reduced Tin Species: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions, such as Stille coupling.
Applications De Recherche Scientifique
Chloro(dimethyl)(1-methylcyclohexyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: Utilized in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of chloro(dimethyl)(1-methylcyclohexyl)stannane depends on the specific reaction or application. In catalysis, the tin center can coordinate with substrates, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(dimethyl)stannane: Lacks the 1-methylcyclohexyl group, making it less sterically hindered.
Chloro(trimethyl)stannane: Contains three methyl groups instead of a 1-methylcyclohexyl group.
Chloro(phenyl)dimethylstannane: Contains a phenyl group instead of a 1-methylcyclohexyl group.
Uniqueness
Chloro(dimethyl)(1-methylcyclohexyl)stannane is unique due to the presence of the 1-methylcyclohexyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications where steric effects are important.
Propriétés
Numéro CAS |
89860-58-2 |
|---|---|
Formule moléculaire |
C9H19ClSn |
Poids moléculaire |
281.41 g/mol |
Nom IUPAC |
chloro-dimethyl-(1-methylcyclohexyl)stannane |
InChI |
InChI=1S/C7H13.2CH3.ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H2,1H3;2*1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
ZRUCRFFAKBWUTB-UHFFFAOYSA-M |
SMILES canonique |
CC1(CCCCC1)[Sn](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


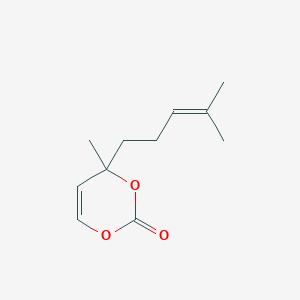

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
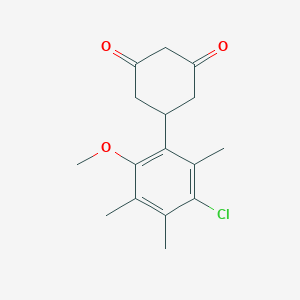
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
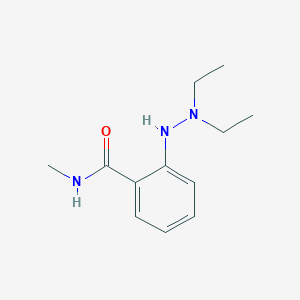
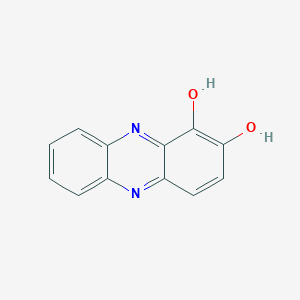

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)

